molecular formula C29H39N5O6 B15138188 E3 ligase Ligand-Linker Conjugate 36

E3 ligase Ligand-Linker Conjugate 36

Cat. No.: B15138188
M. Wt: 553.6 g/mol
InChI Key: NSAULHPDVMNQIH-UHFFFAOYSA-N
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Properties

Molecular Formula

C29H39N5O6

Molecular Weight

553.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37)

InChI Key

NSAULHPDVMNQIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker . The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Key Components:

  • IAP ligand : Specific to E3 ubiquitin ligases (e.g., cIAP1/2), enabling recruitment of the ubiquitination machinery.

  • Linker : Optimized for spacing and flexibility to stabilize the ternary complex.

Linker Design Considerations

The linker’s chemical composition critically impacts PROTAC efficacy. For Conjugate 36, the linker likely incorporates features such as:

  • Hydrophilicity : PEG (polyethylene glycol) linkers enhance solubility and cellular permeability .

  • Length and Flexibility : Optimal spacing ensures proper alignment of the E3 ligase and target protein .

Feature Impact on PROTAC Activity
Linker hydrophilicityImproves aqueous solubility and proteasome access
Linker lengthAffects ternary complex stability and degradation efficiency

Comparison with Other Conjugates

Conjugate 36 differs from other E3 ligase ligand-linker conjugates in its ligand specificity:

Conjugate E3 Ligase Target Key Application
Conjugate 12Cereblon (CRBN)BET protein degradation
Conjugate 33cIAPPROTAC applications
Conjugate 36cIAPSNIPER (Selective Nucleases Inhibitor of Protein ER) design

Mechanistic Insights

The conjugate facilitates ubiquitination via:

  • E3 Ligase Recruitment : The IAP ligand binds to cIAP1/2, forming a complex with E2 ubiquitin-conjugating enzymes .

  • Target Protein Binding : The linker connects to a protein-targeting moiety (e.g., BET inhibitor), guiding the E3 ligase to the substrate.

  • Polyubiquitination : Ubiquitin transfer from E2 to the target protein triggers proteasomal degradation .

Challenges and Limitations

  • Linker Optimization : Suboptimal linkers may reduce degradation efficiency due to steric hindrance or poor solubility .

  • Off-Target Effects : Non-specific binding of the IAP ligand could lead to unintended protein degradation .

Research Findings

  • Biological Activity : Conjugate 36 enables SNIPERs to degrade specific proteins, leveraging cIAP’s role in ubiquitination .

  • Structural Flexibility : The IAP ligand’s binding mode allows for diverse linker attachment points, enhancing adaptability in PROTAC design .

Scientific Research Applications

PROTAC Technology

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker . One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase . By bringing the target protein into proximity with the E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome . E3 ligase Ligand-Linker Conjugate 36 serves as a building block for PROTACs, providing the E3 ligase-recruiting component .

SNIPER Technology

SNIPERs are similar to PROTACs in that they induce protein degradation by recruiting an E3 ubiquitin ligase . However, SNIPERs typically utilize IAPs as the E3 ligase, offering a different mechanism of action compared to PROTACs that rely on other E3 ligases like VHL or cereblon . this compound, incorporating an IAP ligand, can be employed in the design of SNIPERs .

Examples of E3 Ligase Ligand-Linker Conjugates

Several E3 ligase ligand-linker conjugates are available, each utilizing different E3 ligase ligands and linkers . These conjugates can be customized to target specific proteins of interest . Examples include:

  • Cereblon Ligand-Linker Conjugates: These conjugates incorporate ligands that bind to cereblon, an E3 ubiquitin ligase . For instance, E3 ligase Ligand-Linker Conjugates 1 contains a Pomalidomide-based cereblon ligand and a 4-unit PEG linker .
  • VHL Ligand-Linker Conjugates: These conjugates utilize ligands that bind to VHL (von Hippel-Lindau), another E3 ubiquitin ligase . E3 ligase Ligand-Linker Conjugates 11, for example, contains an (S,R,S)-AHPC-based VHL ligand and a 2-unit PEG linker .
  • IAP Ligand-Linker Conjugates: this compound falls into this category, incorporating an IAP ligand to recruit IAPs for protein degradation .

Modulation of Protein Degradation

The targeted protein degradation via E3 ligase ligand conjugation offers a way to compare the degradability of proteins by recruiting ligases to different locations on the protein surface . This is particularly useful for analyzing proteins without known small molecule ligands . For instance, EGFP (enhanced green fluorescent protein) has no known small molecule ligand, but through E3 ligase ligand conjugation, researchers can identify regions on the EGFP surface that, when targeted, lead to degradation .

PROTACs Targeting CDK4 and CDK6

Q & A

Q. How do researchers investigate the role of E3 ligase scaffolding proteins in PROTAC-mediated degradation?

  • Methodological Answer :
  • CRISPR Knockout Models : Generate cell lines lacking E3-associated adaptors (e.g., Elongin B/C for VHL) to assess their necessity .
  • Cross-Linking Mass Spectrometry : Identify ternary complex interfaces using homo-bifunctional crosslinkers (e.g., DSS) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the conjugate and E3 ligase complex to quantify scaffold contributions .

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